7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine (CAS 64039-55-0, molecular formula C21H22ClN3O2, MW 383.9 g/mol) is a 4-anilinoquinoline derivative belonging to the broader class of 7-chloro-4-aminoquinolines that have well-established roles in antimalarial, antifilarial, and kinase-targeted research. The compound is distinguished by a morpholinoethoxy substituent positioned at the ortho position of the phenylamino ring, connected via an ether linker to a morpholine moiety—a structural architecture that deviates from the para-substituted pattern seen in clinically precedented analogs such as amodiaquine.

Molecular Formula C21H22ClN3O2
Molecular Weight 383.9 g/mol
CAS No. 64039-55-0
Cat. No. B12887583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine
CAS64039-55-0
Molecular FormulaC21H22ClN3O2
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C21H22ClN3O2/c22-16-5-6-17-18(7-8-23-20(17)15-16)24-19-3-1-2-4-21(19)27-14-11-25-9-12-26-13-10-25/h1-8,15H,9-14H2,(H,23,24)
InChIKeyUCEXRGNXCZHLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine (CAS 64039-55-0): A Structurally Distinctive 4-Anilinoquinoline with Ortho-Morpholinoethoxy Side Chain


7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine (CAS 64039-55-0, molecular formula C21H22ClN3O2, MW 383.9 g/mol) is a 4-anilinoquinoline derivative belonging to the broader class of 7-chloro-4-aminoquinolines that have well-established roles in antimalarial, antifilarial, and kinase-targeted research [1]. The compound is distinguished by a morpholinoethoxy substituent positioned at the ortho position of the phenylamino ring, connected via an ether linker to a morpholine moiety—a structural architecture that deviates from the para-substituted pattern seen in clinically precedented analogs such as amodiaquine [2]. With a computed XLogP3 of 4, five hydrogen bond acceptors, one hydrogen bond donor, and six rotatable bonds, the compound occupies a distinctive lipophilic-hydrophilic balance within 4-aminoquinoline chemical space [1].

Why 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine Cannot Be Replaced by Simpler 4-Aminoquinoline or Para-Substituted Analogs


Substitution within the 4-anilinoquinoline class is demonstrably non-interchangeable: antimalarial activity and cytotoxicity levels have been shown to be highly dependent on side-chain features, including the position, linker type, and terminal amine identity of the proton-accepting substituent [1]. The target compound's ortho-ether-linked morpholinoethoxy group creates a distinct conformational profile and electronic distribution compared to the para-phenol or para-amino substituents found in amodiaquine and its clinical analogs, which directly impacts target engagement and off-target liability [1][2]. Furthermore, evidence from close structural analogs demonstrates that morpholine-bearing 4-anilinoquinolines achieve in vivo cure of Plasmodium berghei infection with lower macrophage toxicity than amodiaquine, confirming that the morpholine moiety confers a specific pharmacological advantage not transferable to piperazine or simple alkylamino congeners [2].

Product-Specific Quantitative Evidence: 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine Differentiation Data


Physicochemical Differentiation of Ortho-Morpholinoethoxy vs. Para-Substituted 4-Anilinoquinoline Analogs

The target compound (MW 383.9, XLogP3-AA = 4, H-bond acceptors = 5, H-bond donors = 1, rotatable bonds = 6) exhibits a distinct physicochemical profile compared to clinically relevant para-substituted analogs [1][2]. Specifically, the ortho-ether linkage to the morpholinoethoxy group increases molecular flexibility (6 rotatable bonds vs. ~4 for amodiaquine's para-Mannich side chain) while maintaining a comparable lipophilicity range, and the single H-bond donor limits intermolecular H-bonding potential relative to amodiaquine's phenol group (2 H-bond donors), which may reduce promiscuous protein binding [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Class-Level In Vivo Antimalarial Efficacy and Cytotoxicity Advantage of Morpholino-Containing 4-Anilinoquinolines Over Amodiaquine

In a series of 4-anilinoquinolines with two proton-accepting side chains, the morpholino derivative achieved curative efficacy in mice infected with Plasmodium berghei and displayed lower cytotoxicity than amodiaquine when evaluated on mouse macrophages [1]. Several compounds in this series showed in vitro activity in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, confirming that 4-anilinoquinolines with morpholine-based side chains constitute pharmacologically validated antimalarial leads with reduced host-cell toxicity [1].

Antimalarial Drug Discovery In Vivo Pharmacology Cytotoxicity

Multi-Target Scaffold Potential: Cholinesterase Inhibition by Morpholine-Bearing 4-Phenylaminoquinoline Derivatives vs. Galantamine

A structurally related series of 4-N-phenylaminoquinoline derivatives containing a morpholine group was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. Multiple compounds demonstrated comparable AChE inhibition to the reference drug galantamine, with the most potent analog (compound 11g) achieving IC50 values of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BChE [1]. Kinetic analysis established a mixed-type inhibition mechanism, and several compounds additionally exhibited superior ABTS radical-scavenging activity (IC50 6.05–9.07 μM) compared to the Trolox control (IC50 11.03 ± 0.76 μM), demonstrating the scaffold's capacity for dual cholinesterase inhibition and antioxidant activity [1].

Alzheimer's Disease Cholinesterase Inhibition Multi-Target Drug Design

Structural Differentiation from 7-Chloro-4-morpholino-quinoline (CAS 84594-64-9) via Anilino Bridge and Ortho-Alkoxy Extension

The target compound differs fundamentally from the simpler 7-chloro-4-morpholino-quinoline (CAS 84594-64-9, MW 248.71 g/mol, C13H13ClN2O) by incorporating a phenylamino spacer between the quinoline core and the morpholinoethoxy side chain [1][2]. This structural extension increases molecular weight by ~135 g/mol, introduces conformational flexibility through the anilino NH and ortho-ether linkage, and converts the substitution pattern from direct C4-morpholino attachment to a 4-anilinoquinoline architecture [2]. The presence of the 7-chloro substituent on the quinoline ring is retained, which has been shown to be a requirement for β-hematin inhibitory activity in aminoquinoline antimalarials, and this activity is unaffected by variations in the amino side chain [3].

Chemical Biology Structure-Activity Relationship Probe Design

Procurement Differentiation: Specified Purity vs. Uncharacterized Research-Grade Quinoline Analogs

The compound is commercially available at a verified purity of 97% through established chemical suppliers . In contrast, many structurally related 4-anilinoquinoline analogs are offered as research-grade materials without purity specification or with broader purity ranges (typically 95–98%), and the specific ortho-morpholinoethoxy substitution pattern is not represented in common analog libraries [1]. The defined single-isomer identity (confirmed by InChIKey UCEXRGNXCZHLCN-UHFFFAOYSA-N) eliminates batch-to-batch structural ambiguity that can confound pharmacological assay interpretation .

Chemical Procurement Assay Reproducibility Quality Control

Recommended Research and Industrial Application Scenarios for 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine (CAS 64039-55-0)


Antimalarial Lead Optimization Programs Targeting Chloroquine-Resistant P. falciparum Strains

This compound serves as a rationally designed 4-anilinoquinoline scaffold for antimalarial lead optimization. The ortho-morpholinoethoxy side chain provides a differentiated substitution pattern relative to amodiaquine and its clinical analogs, while the 7-chloro substitution on the quinoline core retains the structural requirement for β-hematin inhibitory activity, which is essential for the antimalarial mechanism of action [1][2]. The morpholine-bearing 4-anilinoquinoline subclass has demonstrated in vivo curability of P. berghei infection with reduced macrophage toxicity compared to amodiaquine, and in vitro activity in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains [1]. This compound can be used to systematically probe the contribution of ortho- vs. para-side-chain positioning on antimalarial potency, resistance profile, and host-cell toxicity in structure-activity relationship (SAR) campaigns.

Multi-Target Cholinesterase Inhibitor Development for Neurodegenerative Disease Research

The structural homology of this compound to the 4-N-phenylaminoquinoline morpholine derivatives validated as cholinesterase inhibitors positions it as a candidate for Alzheimer's disease multi-target drug discovery [3]. The scaffold has demonstrated AChE inhibition comparable to galantamine (IC50 ~1.94 μM for the most potent analog) combined with ABTS radical-scavenging activity superior to Trolox (IC50 6.05 μM vs. 11.03 μM) [3]. The target compound's ortho-ether linker and morpholine moiety introduce a distinct electronic and steric environment at the peripheral anionic site of AChE that may confer selectivity differences versus the para-substituted analogs described in the primary literature, warranting head-to-head cholinesterase profiling studies [3].

Kinase Selectivity Profiling and Chemical Probe Development Using an Ortho-Alkoxy 4-Anilinoquinoline Scaffold

4-Anilinoquinoline derivatives are established kinase inhibitor scaffolds, particularly for EGFR and RIP2 kinase targets [2][4]. The target compound's unique ortho-morpholinoethoxy substitution pattern provides a differentiated pharmacophore geometry compared to the para-substituted 4-anilinoquinoline kinase inhibitors that dominate the patent and primary literature. With a single hydrogen bond donor and five acceptors, and an XLogP3 of 4, this compound presents a solubility-permeability profile that may facilitate cell-based kinase target engagement assays [2]. It can be deployed as a selectivity probe in kinase panel screening to map the impact of side-chain topology on kinome-wide selectivity, particularly for kinases where morpholine-containing type I½ or type II inhibitors are sought.

Synthetic Intermediate for Diversified 4-Anilinoquinoline Library Construction

The convergent synthetic access to 4-anilinoquinoline analogs bearing morpholine or piperazine rings at the 4'-position is established [4], and the target compound can serve as a versatile intermediate for further diversification. The morpholine nitrogen provides a handle for N-alkylation or N-acylation, while the quinoline 7-chloro position enables late-stage functionalization via palladium-catalyzed cross-coupling. This positions the compound as a strategic building block for generating focused libraries that systematically explore the structure-activity relationships of ortho-substituted 4-anilinoquinoline derivatives across multiple therapeutic target classes, including antimalarial, anticholinesterase, and kinase inhibition programs [1][3][4].

Quote Request

Request a Quote for 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.